7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
This compound is a pyrimidine derivative . Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . The compound has a molecular formula of C26H28ClN5O and a molecular weight of 461.99.
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, a piperazine ring, and methoxybenzyl and tolyl groups . The presence of these groups can influence the compound’s reactivity and biological activity.Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 142–145 °C . It has a molecular weight of 461.99.Scientific Research Applications
Fluorescent Probes and Imaging Agents
Fluorescent molecules play a crucial role in studying intracellular processes, chemosensors, and organic materials. PP derivatives (4a–g) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology compared to other fluorophores. Notably, electron-donating groups (EDGs) at position 7 on the fused ring enhance absorption and emission behaviors, making them suitable for bioimaging and cellular studies .
Antitumor Activity
Molecular docking studies have revealed that PP derivatives interact with specific protein targets involved in cancer pathways. These interactions suggest potential antitumor activity. Further biological evaluation is necessary to validate their efficacy as anticancer agents .
Catalysis and Organic Synthesis
PP compounds can serve as ligands in catalytic reactions. For instance, they have been employed in protodeboronation reactions, enabling the synthesis of complex organic molecules. Their stability and reactivity make them valuable tools in synthetic chemistry .
CDK2 Inhibition for Cancer Treatment
A set of small molecules featuring the pyrazolo[3,4-d]pyrimidine scaffold (similar to PP) has been designed as selective CDK2 inhibitors. CDK2 inhibition is an appealing target for cancer therapy, and these compounds show promise in selectively targeting tumor cells .
Materials Science and Organic Electronics
PP derivatives exhibit tunable photophysical properties, making them suitable for organic light-emitting devices (OLEDs) and other optoelectronic applications. Their solid-state emission intensities and stability rival those of commercial probes, such as coumarin-153 and rhodamine 6G .
Mechanism of Action
Target of Action
Similar compounds have been found to target monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system . These neurotransmitters play a crucial role in mood regulation, and their imbalance is often associated with depressive disorders .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets by modulating the release of monoamine neurotransmitters . This can result in changes in mood regulation, potentially alleviating symptoms of depression .
Biochemical Pathways
It’s likely that the compound affects the noradrenergic, dopaminergic, and serotonergic systems, given its potential interaction with monoamine neurotransmitters .
Pharmacokinetics
Similar compounds have been found to be metabolized in the liver and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Modulation of monoamine neurotransmitter release can potentially alleviate symptoms of depression, improving mood regulation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
properties
IUPAC Name |
7-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN5O/c1-18-4-6-20(7-5-18)23-16-28-32-25(14-19(2)29-26(23)32)31-12-10-30(11-13-31)17-21-15-22(27)8-9-24(21)33-3/h4-9,14-16H,10-13,17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWBWZMNXGVBMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCN(CC4)CC5=C(C=CC(=C5)Cl)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine |
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